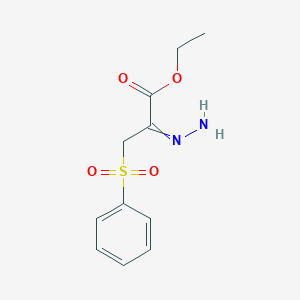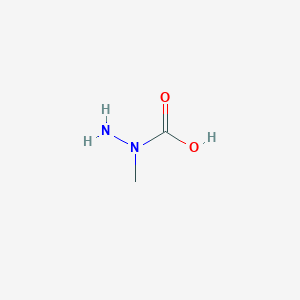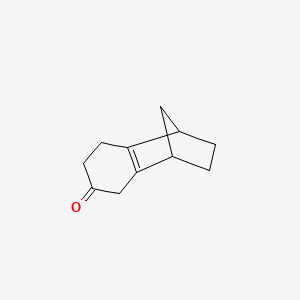
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate is an organic compound that features a benzenesulfonyl group attached to a hydrazinylidenepropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate typically involves the reaction of ethyl 3-oxopropanoate with benzenesulfonyl hydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted benzenesulfonyl compounds.
Scientific Research Applications
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate can be compared with other benzenesulfonyl derivatives, such as:
Benzenesulfonyl chloride: A common reagent used in organic synthesis.
Benzenesulfonamide: Known for its use in the synthesis of sulfa drugs.
Benzenesulfonic acid: Used in the production of detergents and dyes.
Properties
CAS No. |
64528-02-5 |
|---|---|
Molecular Formula |
C11H14N2O4S |
Molecular Weight |
270.31 g/mol |
IUPAC Name |
ethyl 3-(benzenesulfonyl)-2-hydrazinylidenepropanoate |
InChI |
InChI=1S/C11H14N2O4S/c1-2-17-11(14)10(13-12)8-18(15,16)9-6-4-3-5-7-9/h3-7H,2,8,12H2,1H3 |
InChI Key |
VUOVOEGDKXFOEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NN)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,4'-[(4-Methoxyphenyl)phosphanediyl]bis(morpholine)](/img/structure/B14505002.png)

![1-Methoxy-2-[(2-methylphenyl)ethynyl]benzene](/img/structure/B14505008.png)










